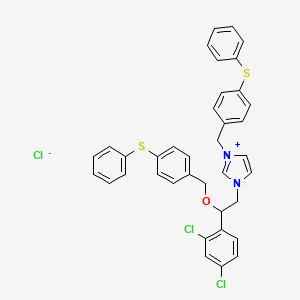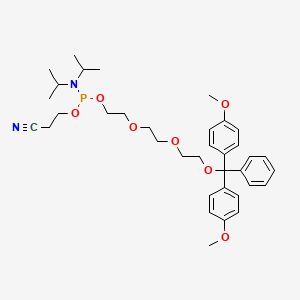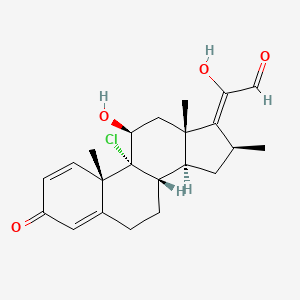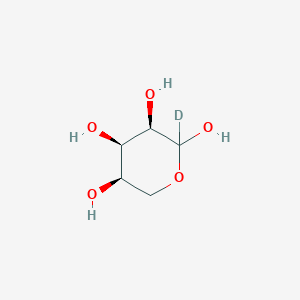![molecular formula C10H14N2O5 B584012 [2'-<sup>13</sup>C]胸腺嘧啶 CAS No. 185553-96-2](/img/structure/B584012.png)
[2'-13C]胸腺嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . Thymidine is found in all living organisms as a structural component of DNA . The chemical formula is C10H14N2O5 . Its molar mass is 242.229 g/mol . Chemically, it occurs as white crystalline powder .
Synthesis Analysis
A novel thymidine phosphorylase has been used to synthesize pharmaceutically relevant nucleoside analogues . Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides . Tritium labelled (H3) thymidine and autoradiography were originally developed as DNA probes .
Molecular Structure Analysis
Thymidine has a molecular formula of CHNO, with an average mass of 242.229 Da and a mono-isotopic mass of 242.090271 Da . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .
Chemical Reactions Analysis
Thymidine can undergo various chemical reactions. For instance, flexible alkyne-linked thymidine phosphoramidites and triphosphates have been used for chemical or polymerase synthesis and fast postsynthetic DNA functionalization through copper-catalyzed alkyne−azide 1,3-dipolar cycloaddition . Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU .
Physical and Chemical Properties Analysis
Thymidine is a pyrimidine deoxynucleoside with a molecular formula of C10H14N2O5 . It has an average mass of 242.229 Da and a mono-isotopic mass of 242.090271 Da . The thermal decomposition processes for ten pyrimidine nucleoside analogs were measured with thermogravimetry and differential scanning calorimetry .
科学研究应用
DNA 合成追踪
[2'-13C]胸腺嘧啶: 用于研究细胞周期S 期DNA 合成。 它作为一种类似物可以整合到复制的DNA 中,从而标记分裂细胞以进行表征 。这种应用在干细胞研究、癌症生物学和寄生虫学等领域至关重要,在这些领域,了解细胞增殖至关重要。
病毒DNA 修饰研究
该化合物在研究病毒DNA 中胸腺嘧啶的超修饰途径方面起着重要作用。 此类修饰是针对宿主核酸内切酶的防御机制,并涉及复杂的生物合成起源 。这对理解病毒进化和开发抗病毒策略具有意义。
细胞毒性评估
在生物医学研究中,评估合成胸腺嘧啶类似物(如[2'-13C]胸腺嘧啶)的细胞毒性作用至关重要。 这有助于确定这些化合物用于体内研究的安全性和可行性 。这在药物开发和毒理学研究中尤其相关。
作用机制
Target of Action
[2’-13C]Thymidine, also known as Thymidine-2’-13C, primarily targets several key enzymes involved in DNA synthesis and cellular growth. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage .
Mode of Action
Thymidine is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . As a substrate, [2’-13C]Thymidine interacts with its target enzymes, leading to the phosphorylation of thymidine to its monophosphate form (dTMP) within the cytosol . This is a critical step in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell .
Biochemical Pathways
The action of [2’-13C]Thymidine affects the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage repair . The compound is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol . Successive enzymes within the cytosol then convert dTMP to its triphosphate form deoxythymidine triphosphate (dTTP) prior to DNA replication .
Result of Action
The action of [2’-13C]Thymidine results in the production of dTTP, which is essential for DNA synthesis and cellular growth . It also plays a vital role in DNA repair following DNA damage . The availability of dTTP is crucial for the replacement of damaged nucleotides during DNA repair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2’-13C]Thymidine. For instance, in low glucose microenvironments close to areas of tumor necrosis, thymidine catabolism has been found to be a critical event in cancer cell metabolism and survival
未来方向
Hyperpolarized 13C MRI/S, which includes [2’-13C]thymidine, enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . Thymidine has also been shown to decrease the DNA damage and apoptosis caused by tumor-treating fields in cancer cell lines .
生化分析
Biochemical Properties
Thymidine-2’-13C plays a crucial role in biochemical reactions, particularly in DNA synthesis. It is involved in the salvage pathway of DNA synthesis, where it is phosphorylated by thymidine kinase to form thymidine monophosphate (dTMP), which is further converted to thymidine triphosphate (dTTP), a building block for DNA . Thymidine-2’-13C interacts with enzymes such as thymidine kinase and thymidylate synthase, which are essential for its conversion to dTTP .
Cellular Effects
Thymidine-2’-13C has significant effects on various types of cells and cellular processes. As a DNA synthesis inhibitor, it can arrest cells at the G1/S boundary, prior to DNA replication . This property makes Thymidine-2’-13C a valuable tool in cell biology for synchronizing cells in S phase . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Thymidine-2’-13C involves its conversion to dTTP, which is incorporated into DNA. This process involves binding interactions with enzymes such as thymidine kinase and thymidylate synthase. Thymidine kinase phosphorylates Thymidine-2’-13C to form dTMP, and thymidylate synthase further converts dTMP to dTTP . The availability of dTTP influences DNA synthesis and, consequently, gene expression.
Temporal Effects in Laboratory Settings
The effects of Thymidine-2’-13C change over time in laboratory settings. It is stable under standard conditions and does not degrade significantly over time . Long-term effects on cellular function have been observed in studies, particularly in relation to DNA synthesis and cell cycle progression .
Metabolic Pathways
Thymidine-2’-13C is involved in the nucleotide salvage pathway, a critical metabolic pathway for DNA synthesis . It is phosphorylated by thymidine kinase to form dTMP, which is then converted to dTTP by thymidylate synthase . This pathway also involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Transport and Distribution
Thymidine-2’-13C is transported across the cell membrane by facilitated diffusion . Once inside the cell, it is distributed within the cytosol where it undergoes phosphorylation to form dTMP . The distribution of Thymidine-2’-13C within cells and tissues can be influenced by various factors, including the activity of transporters and binding proteins.
Subcellular Localization
The subcellular localization of Thymidine-2’-13C is primarily in the cytosol, where it is converted to dTMP by thymidine kinase The exact subcellular localization can vary depending on the cell type and physiological conditions
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-IWTXITHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[13CH2][C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)


![D-[3-13C]Ribose](/img/structure/B583934.png)



![D-[1,5-13C2]Ribose](/img/structure/B583942.png)


![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)


